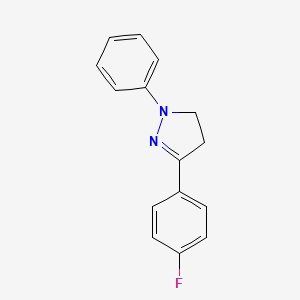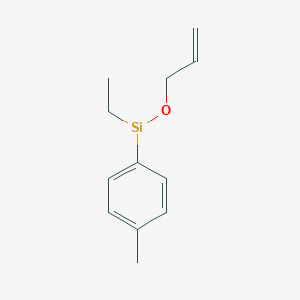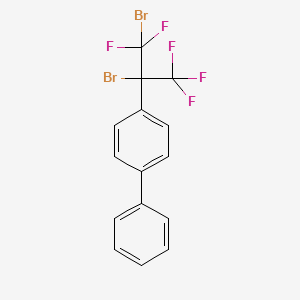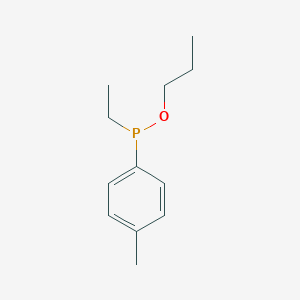![molecular formula C14H24O3Si B14579588 Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol CAS No. 61676-44-6](/img/structure/B14579588.png)
Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol is a compound that features a silyl ether protecting group. Silyl ethers are commonly used in organic synthesis to protect alcohols from reacting under various conditions. This compound is particularly useful in synthetic organic chemistry due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol typically involves the reaction of 3-hydroxypropionic acid with benzyl(dimethyl)silyl chloride in the presence of a base. The reaction proceeds as follows:
Reactants: 3-hydroxypropionic acid and benzyl(dimethyl)silyl chloride.
Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) with a base like triethylamine.
Procedure: The base deprotonates the hydroxyl group of 3-hydroxypropionic acid, making it a better nucleophile. This nucleophile then attacks the silicon atom of benzyl(dimethyl)silyl chloride, forming the silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-hydroxypropionic acid and benzyl(dimethyl)silyl chloride.
Optimized Conditions: Use of continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol undergoes several types of reactions, including:
Oxidation: The silyl ether group is generally stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound is resistant to reduction due to the stability of the silyl ether group.
Substitution: The silyl ether can be substituted by other groups under specific conditions, such as treatment with fluoride ions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can cleave the silyl ether.
Reduction: The compound is stable under reducing conditions.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride (TBAF) can remove the silyl protecting group.
Major Products Formed
Oxidation: Cleavage of the silyl ether results in the formation of 3-hydroxypropionic acid.
Substitution: Removal of the silyl group yields the free alcohol, 3-hydroxypropionic acid.
Scientific Research Applications
Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where protection of hydroxyl groups is necessary during synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol exerts its effects involves the protection of hydroxyl groups. The silyl ether group masks the reactivity of the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions, such as treatment with fluoride ions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in function but less bulky than benzyl(dimethyl)silyl ethers.
Tetrahydropyranyl ethers: Another class of protecting groups for alcohols, but with different stability and removal conditions.
Methoxymethyl ethers: Used for protecting alcohols but are less stable under acidic conditions compared to silyl ethers.
Uniqueness
Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol is unique due to its:
Stability: The benzyl(dimethyl)silyl group provides greater stability compared to other silyl ethers.
Ease of Removal: The silyl group can be easily removed using fluoride ions, making it a versatile protecting group in organic synthesis.
Properties
CAS No. |
61676-44-6 |
|---|---|
Molecular Formula |
C14H24O3Si |
Molecular Weight |
268.42 g/mol |
IUPAC Name |
acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol |
InChI |
InChI=1S/C12H20OSi.C2H4O2/c1-14(2,10-6-9-13)11-12-7-4-3-5-8-12;1-2(3)4/h3-5,7-8,13H,6,9-11H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KINJCYUGMXRJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(CCCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Hydroxyethoxy)ethoxy]-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}ethan-1-amine N-oxide](/img/structure/B14579523.png)












